3-bromo[1,1'-biphenyl]-4-yl 2-(4-morpholinyl)-2-oxoethyl ether
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Overview
Description
3-Bromo[1,1’-biphenyl]-4-yl 2-(4-morpholinyl)-2-oxoethyl ether is a complex organic compound that features a biphenyl structure with a bromine atom and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo[1,1’-biphenyl]-4-yl 2-(4-morpholinyl)-2-oxoethyl ether typically involves multiple steps One common method starts with the bromination of biphenyl to form 3-bromobiphenylThe final step involves the formation of the ether linkage under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Safety measures and environmental considerations are also crucial in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-Bromo[1,1’-biphenyl]-4-yl 2-(4-morpholinyl)-2-oxoethyl ether can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The bromine atom can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl oxides, while substitution reactions can produce various substituted biphenyl derivatives .
Scientific Research Applications
3-Bromo[1,1’-biphenyl]-4-yl 2-(4-morpholinyl)-2-oxoethyl ether has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of advanced materials and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 3-bromo[1,1’-biphenyl]-4-yl 2-(4-morpholinyl)-2-oxoethyl ether involves its interaction with specific molecular targets. The bromine atom and morpholine ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3-Bromobiphenyl: Lacks the morpholine ring and ether linkage.
4-Bromo[1,1’-biphenyl]-4-yl 2-(4-morpholinyl)-2-oxoethyl ether: Similar structure but with different substitution patterns.
2-Bromo[1,1’-biphenyl]-4-yl 2-(4-morpholinyl)-2-oxoethyl ether: Another isomer with different bromine positioning .
Uniqueness
3-Bromo[1,1’-biphenyl]-4-yl 2-(4-morpholinyl)-2-oxoethyl ether is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of a bromine atom, biphenyl structure, and morpholine ring makes it a versatile compound for various applications .
Properties
Molecular Formula |
C18H18BrNO3 |
---|---|
Molecular Weight |
376.2g/mol |
IUPAC Name |
2-(2-bromo-4-phenylphenoxy)-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C18H18BrNO3/c19-16-12-15(14-4-2-1-3-5-14)6-7-17(16)23-13-18(21)20-8-10-22-11-9-20/h1-7,12H,8-11,13H2 |
InChI Key |
SDRCAKRGHQPOKI-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)COC2=C(C=C(C=C2)C3=CC=CC=C3)Br |
Canonical SMILES |
C1COCCN1C(=O)COC2=C(C=C(C=C2)C3=CC=CC=C3)Br |
Origin of Product |
United States |
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